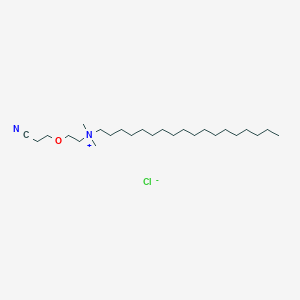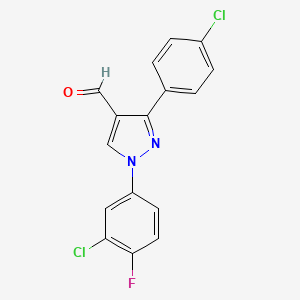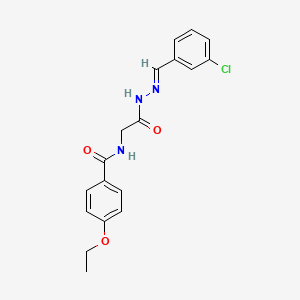
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-octadecanamine with 2-(2-chloroethoxy)acetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant flow rates.
化学反应分析
Types of Reactions
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The long alkyl chain can undergo oxidation reactions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include substituted amines or nitriles.
Hydrolysis: Products include carboxylic acids or amides.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
科学研究应用
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is used in various scientific research applications:
Chemistry: As a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.
Biology: In cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Used in the formulation of detergents, fabric softeners, and personal care products.
作用机制
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows for the formation of micelles, which can encapsulate hydrophobic substances. In biological systems, this property facilitates the delivery of nucleic acids or drugs into cells by forming complexes that can cross cell membranes.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Chloride (DTAC): A shorter-chain analog with similar applications in detergents and personal care products.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is unique due to the presence of the cyano group, which provides additional reactivity and potential for chemical modification. This makes it more versatile in certain applications compared to other quaternary ammonium compounds.
属性
CAS 编号 |
144650-75-9 |
|---|---|
分子式 |
C25H51ClN2O |
分子量 |
431.1 g/mol |
IUPAC 名称 |
2-(2-cyanoethoxy)ethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C25H51N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27(2,3)23-25-28-24-20-21-26;/h4-20,22-25H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UOIGTQOTRKKFTR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)

![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018842.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)







![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018906.png)
